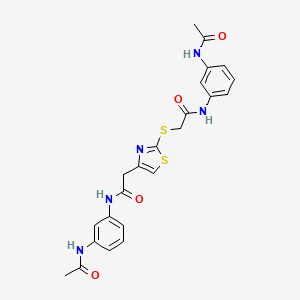
N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N5O4S2 and its molecular weight is 497.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, efficacy in various cancer models, structure-activity relationships (SAR), and relevant case studies.
Research indicates that compounds similar to this compound exhibit multiple mechanisms of action:
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating intrinsic pathways, which may involve the release of cytochrome c from mitochondria and subsequent activation of caspases .
- Autophagy Modulation : In addition to apoptosis, it has been shown to induce autophagy, a process that can lead to cell death in certain contexts, particularly in resistant cancer cells .
- Inhibition of Tumor Growth : In vivo studies demonstrated a significant reduction in tumor growth in xenograft models, indicating its potential as an effective anticancer agent .
In Vitro Studies
The biological activity of this compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma (A375) | 0.75 | Apoptosis and autophagy |
| Pancreatic cancer (PANC-1) | 1.20 | Apoptosis |
| Chronic myeloid leukemia (K562) | 0.85 | Autophagy |
These results indicate that the compound exhibits potent anticancer activity across different types of cancer cells.
In Vivo Studies
In animal models, particularly using A375 melanoma xenografts, treatment with the compound resulted in:
- Tumor Volume Reduction : Significant decrease in tumor size compared to control groups.
- Survival Rate Improvement : Enhanced survival rates were observed among treated animals.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole ring and acetamide groups significantly influence the biological activity:
- Thiazole Ring Modifications : Substituents on the thiazole ring enhance cytotoxicity. Electron-donating groups increase activity by stabilizing the interaction with target proteins.
- Acetamide Variations : The presence of acetamido groups at strategic positions improves solubility and bioavailability, which are critical for therapeutic efficacy .
Case Study 1: Melanoma Treatment
A recent study involved administering this compound to mice with induced melanoma. The study highlighted:
- Mechanism Confirmation : Both apoptosis and autophagy were confirmed through histological evaluations.
Case Study 2: Resistance in Cancer Therapy
In another investigation focusing on drug-resistant pancreatic cancer cells, the compound demonstrated:
科学的研究の応用
Antitumor Activity
Research has indicated that derivatives of thiazole, including N-(3-acetamidophenyl)-2-((4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, exhibit notable antitumor properties. Studies have demonstrated that these compounds can inhibit the growth of various cancer cell lines through mechanisms that may involve the modulation of apoptotic pathways and interference with cell cycle progression. For instance, compounds structurally similar to this one have shown promising results against prostate cancer and melanoma, highlighting their potential as anticancer agents .
Anti-inflammatory Properties
In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor. This enzyme is crucial in the biosynthesis of leukotrienes, which are mediators of inflammation. The compound's ability to inhibit 5-lipoxygenase could lead to its application in treating inflammatory diseases .
Conducting Polymers
The structural characteristics of thiazole-containing compounds make them suitable for applications in optoelectronics. Research has shown that compounds like this compound can be utilized in the development of conducting polymers. These polymers are essential for various electronic devices due to their unique optical properties and ability to conduct electricity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and thiazole ring formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Summary Table of Applications
特性
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-acetamidophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S2/c1-14(29)24-16-5-3-7-18(9-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-8-4-6-17(10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYBJFNXQIXPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













